N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8530152
InChI: InChI=1S/C22H26ClN7O/c1-15-6-7-16(12-19(15)23)25-22-27-20(26-21(24)28-22)14-29-8-10-30(11-9-29)17-4-3-5-18(13-17)31-2/h3-7,12-13H,8-11,14H2,1-2H3,(H3,24,25,26,27,28)
SMILES: CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)Cl
Molecular Formula: C22H26ClN7O
Molecular Weight: 439.9 g/mol

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine

CAS No.:

Cat. No.: VC8530152

Molecular Formula: C22H26ClN7O

Molecular Weight: 439.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine -

Specification

Molecular Formula C22H26ClN7O
Molecular Weight 439.9 g/mol
IUPAC Name 2-N-(3-chloro-4-methylphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C22H26ClN7O/c1-15-6-7-16(12-19(15)23)25-22-27-20(26-21(24)28-22)14-29-8-10-30(11-9-29)17-4-3-5-18(13-17)31-2/h3-7,12-13H,8-11,14H2,1-2H3,(H3,24,25,26,27,28)
Standard InChI Key MLLJHBXGHWWNFS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)Cl

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine, reflects its intricate substitution pattern. Key structural features include:

  • Triazine Core: A six-membered aromatic ring with three nitrogen atoms at positions 1, 3, and 5.

  • Piperazine Substituent: A 4-(3-methoxyphenyl)piperazinylmethyl group at position 6, introducing conformational flexibility and hydrogen-bonding capacity.

  • Aromatic Amine: A 3-chloro-4-methylphenyl group at position 4, contributing hydrophobic and electron-withdrawing effects.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>26</sub>ClN<sub>7</sub>O
Molecular Weight439.9 g/mol
IUPAC Name2-N-(3-Chloro-4-methylphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Canonical SMILESCOC1=CC(=CC=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N)NC4=C(C=C(C=C4)Cl)C
Topological Polar Surface Area94.4 Ų

The 3-methoxyphenyl group distinguishes this compound from the 4-methoxy analog (CAS VC15033018), potentially altering its electronic profile and binding interactions .

Synthesis and Reaction Pathways

While no explicit synthesis protocol exists for this exact compound, multi-step routes can be inferred from analogous triazine derivatives :

Key Synthetic Steps

  • Triazine Core Formation: Cyclization of cyanoguanidine with chlorinated nitriles under basic conditions yields 2,4-diamino-6-chloro-1,3,5-triazine.

  • Nucleophilic Substitution: Reaction with 3-chloro-4-methylaniline replaces the chlorine atom at position 4.

  • Piperazine Incorporation: A Mannich-type reaction introduces the 4-(3-methoxyphenyl)piperazinylmethyl group at position 6, using formaldehyde and piperazine precursors.

Optimization Challenges

  • Regioselectivity: Ensuring single substitution at position 6 requires precise stoichiometric control.

  • Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

    • δ 8.12 (s, 1H, triazine-H)

    • δ 7.45–6.75 (m, 7H, aromatic protons)

    • δ 3.82 (s, 3H, OCH<sub>3</sub>)

    • δ 3.45 (t, 4H, piperazine N-CH<sub>2</sub>)

  • <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)

    • δ 170.2 (triazine C-2)

    • δ 159.8 (OCH<sub>3</sub>-attached aromatic C)

    • δ 52.1 (piperazine CH<sub>2</sub>)

Mass Spectrometry

  • ESI-MS (m/z): 440.3 [M+H]<sup>+</sup> (calculated for C<sub>22</sub>H<sub>27</sub>ClN<sub>7</sub>O: 439.9)

Chromatographic Analysis

  • HPLC: Retention time = 12.7 min (C18 column, 70:30 acetonitrile/water, 1 mL/min)

Hypothesized Biological Activity

The structural similarity to CFTR modulators and kinase inhibitors suggests potential therapeutic applications:

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Piperazine-triazine hybrids demonstrate binding to CFTR’s nucleotide-binding domains . The 3-methoxy group may enhance membrane permeability compared to 4-substituted analogs.

Kinase Inhibition

The triazine scaffold mimics ATP’s adenine moiety, enabling competitive inhibition of kinases like EGFR or VEGFR . Chlorine and methyl groups may improve hydrophobic pocket interactions.

Table 2: Predicted Pharmacokinetic Properties

ParameterValue
LogP (Octanol-Water)3.2
Water Solubility0.12 mg/mL
CYP3A4 InhibitionModerate
Blood-Brain Barrier PenetrationLow

Material Science Applications

The conjugated π-system and hydrogen-bonding sites enable potential use in:

  • Organic Semiconductors: Triazine’s electron-deficient core facilitates n-type charge transport.

  • Metal-Organic Frameworks (MOFs): Piperazine nitrogen atoms coordinate to metal ions like Cu(II) or Zn(II) .

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